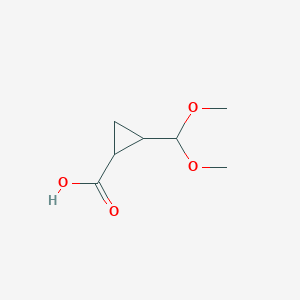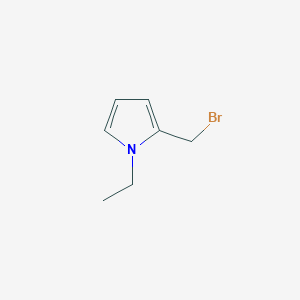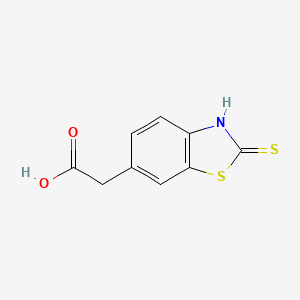
Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester: is an organic compound with a complex structure It is a derivative of butyric acid, where the hydrogen atoms are substituted with bromine atoms at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester typically involves the esterification of butyric acid derivatives with brominated alcohols. One common method is the acid-catalyzed esterification reaction, where butyric acid is treated with 2,2,2-tribromoethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of brominated intermediates and controlled reaction environments helps in achieving high purity and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.
Oxidation Reactions: Oxidation of the ester group can be achieved using oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of primary or secondary alcohols.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester is used as a reagent in organic synthesis. Its brominated structure makes it a valuable intermediate for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It serves as a model compound to understand the interactions and toxicity of brominated esters.
Medicine
While not directly used as a drug, the compound’s derivatives are explored for potential pharmaceutical applications. Brominated esters are investigated for their antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its brominated structure enhances the flame-retardant properties of materials.
Mecanismo De Acción
The mechanism of action of butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis, leading to the release of butyric acid and the corresponding alcohol.
Comparación Con Compuestos Similares
Similar Compounds
- Butyric acid, 2-bromo-, ethyl ester
- 2-Bromobutyric acid
- Ethyl 2-bromoisobutyrate
Uniqueness
Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester is unique due to the presence of multiple bromine atoms, which significantly influence its reactivity and applications. Compared to similar compounds, its higher bromine content enhances its utility in flame retardant and plasticizer applications.
Propiedades
Número CAS |
63867-08-3 |
|---|---|
Fórmula molecular |
C8H12Br4O2 |
Peso molecular |
459.80 g/mol |
Nombre IUPAC |
2,2,2-tribromoethyl 2-bromo-2-ethylbutanoate |
InChI |
InChI=1S/C8H12Br4O2/c1-3-7(9,4-2)6(13)14-5-8(10,11)12/h3-5H2,1-2H3 |
Clave InChI |
CUWZHNSIPTVXMT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(=O)OCC(Br)(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)

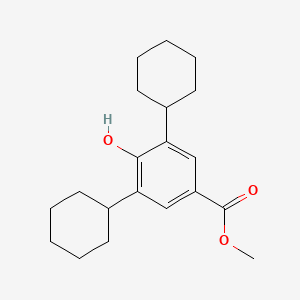
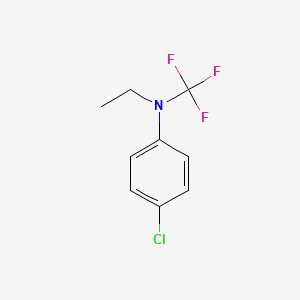
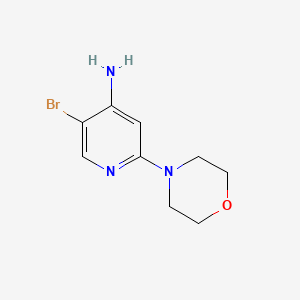

![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)
